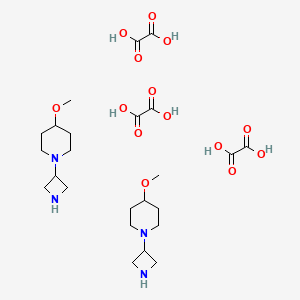

![molecular formula C5H12Cl2N2 B1448900 Dihydrochlorure de bicyclo[1.1.1]pentan-1-ylhydrazine CAS No. 1403746-38-2](/img/structure/B1448900.png)

Dihydrochlorure de bicyclo[1.1.1]pentan-1-ylhydrazine

Vue d'ensemble

Description

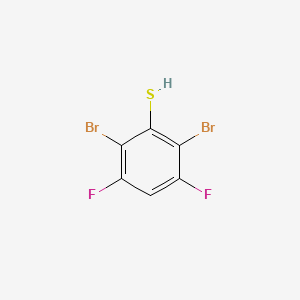

“Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride” is a chemical compound with the CAS Number: 1403746-38-2 . It has a molecular weight of 171.07 . The IUPAC name for this compound is “bicyclo [1.1.1]pentan-1-ylhydrazine dihydrochloride” and its Inchi Code is "1S/C5H10N2.2ClH/c6-7-5-1-4 (2-5)3-5;;/h4,7H,1-3,6H2;2*1H" .

Synthesis Analysis

The synthesis of Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride and its derivatives has been a topic of interest in recent years . One method involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn (dpm)3 to give di-tert-butyl 1- (bicyclo [1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate . Subsequent deprotection gives 1-bicyclo [1.1.1]pentylhydrazine followed by reduction to give 1-bicyclo [1.1.1]pentylamine .Molecular Structure Analysis

The molecular structure of Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride consists of three rings of four carbon atoms each . The Inchi Code “1S/C5H10N2.2ClH/c6-7-5-1-4 (2-5)3-5;;/h4,7H,1-3,6H2;2*1H” provides a detailed representation of its structure .Physical And Chemical Properties Analysis

Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride is a solid compound . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Découverte et développement de médicaments

Dihydrochlorure de bicyclo[1.1.1]pentan-1-ylhydrazine: attire l'attention dans la découverte de médicaments en tant que bioisostère pour les alcynes internes et les groupes tert-butyle. Son incorporation dans les molécules de médicaments peut améliorer le caractère tridimensionnel et la saturation, ce qui peut améliorer la solubilité, la puissance et la stabilité métabolique .

Science des matériaux

En science des matériaux, les dérivés de ce composé sont étudiés en tant que tiges et rotors moléculaires, unités de liaison supramoléculaire et composants de cristaux liquides et de réseaux métallo-organiques. Ces applications tirent parti des propriétés structurales uniques du noyau bicyclo[1.1.1]pentane .

Synthèse chimique

Le composé sert de précurseur dans la synthèse de diverses entités chimiques. Par exemple, il est utilisé dans la préparation d'agents antibactériens quinoloniques puissants, mettant en évidence son rôle dans le développement de nouveaux composés thérapeutiques .

Chimie clic

This compound: est utilisé pour préparer des azides dérivés du bicyclo[1.1.1]pentane, qui sont essentiels dans les applications de chimie clic. Ce domaine de recherche est crucial pour créer des composés chimiques modulaires avec une large gamme de fonctionnalités .

Capteurs FRET

Les dérivés du composé sont étudiés pour une utilisation dans les capteurs de transfert d'énergie par résonance de Förster (FRET). Ces capteurs sont importants dans les applications de détection biologique et chimique, où ils peuvent détecter les interactions moléculaires avec une sensibilité élevée .

Remplacement bioisostérique

Le remplacement bioisostérique par des dérivés de This compound peut contourner les revendications de brevet sur les candidats médicaments, offrant un avantage stratégique dans le développement pharmaceutique .

Chimie supramoléculaire

Ses dérivés agissent en tant qu'unités de liaison supramoléculaire, qui sont essentielles dans la construction d'assemblages moléculaires complexes. Cela a des implications dans la conception de nouveaux matériaux et de nanotechnologies .

Amélioration de la pharmacocinétique

En augmentant la fraction d'atomes de carbone sp3-hybridés dans les molécules de médicaments, les dérivés de ce composé peuvent conduire à de meilleurs profils pharmacocinétiques, y compris une solubilité accrue et une liaison non spécifique diminuée .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that the bicyclo[111]pentane (BCP) motif, which is a part of this compound, has been used as a bioisostere in drug molecules . Bioisosteres are compounds or groups that have similar physical or chemical properties and can produce similar biological effects.

Mode of Action

The bcp unit in drug molecules is known to influence their permeability, aqueous solubility, and in vitro metabolic stability . This suggests that the compound may interact with its targets by modifying these properties.

Biochemical Pathways

The bcp motif in drug molecules is known to influence their biochemical properties, suggesting that this compound may affect various biochemical pathways .

Pharmacokinetics

The bcp motif in drug molecules is known to influence their permeability, aqueous solubility, and in vitro metabolic stability . These properties are crucial for the bioavailability of a drug.

Result of Action

The bcp motif in drug molecules is known to influence their biochemical properties, suggesting that this compound may have various molecular and cellular effects .

Action Environment

The bcp motif in drug molecules is known to influence their biochemical properties, suggesting that environmental factors may affect the action of this compound .

Analyse Biochimique

Biochemical Properties

Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride plays a crucial role in biochemical reactions, particularly in the context of medicinal chemistry. It has been identified as a bioisostere for phenyl rings, which means it can mimic the properties of phenyl rings in drug molecules, potentially improving their solubility, permeability, and metabolic stability . This compound interacts with a variety of enzymes and proteins, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, thereby modulating their activity.

Cellular Effects

The effects of Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, it can alter cell signaling pathways by interacting with receptors and enzymes, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, either inhibiting or activating their function. This binding can lead to changes in enzyme activity, such as inhibition of metabolic enzymes or activation of signaling proteins . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The effects of Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time due to degradation or cellular adaptation.

Dosage Effects in Animal Models

In animal models, the effects of Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride vary with dosage. At low doses, it can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response, and exceeding this threshold can lead to toxicity.

Metabolic Pathways

Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes that catalyze key reactions in these pathways, potentially altering metabolic flux and the levels of specific metabolites . For example, it may inhibit enzymes involved in the breakdown of certain biomolecules, leading to an accumulation of these molecules within cells.

Propriétés

IUPAC Name |

1-bicyclo[1.1.1]pentanylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.2ClH/c6-7-5-1-4(2-5)3-5;;/h4,7H,1-3,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIFIPVVZLEAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403746-38-2 | |

| Record name | BICYCLO[1.1.1]PENTAN-1-YLHYDRAZINE DIHYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

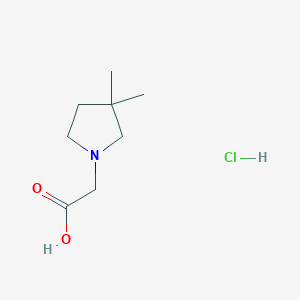

![hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1448818.png)

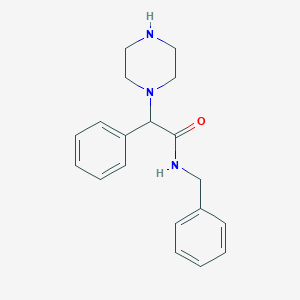

![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1448832.png)

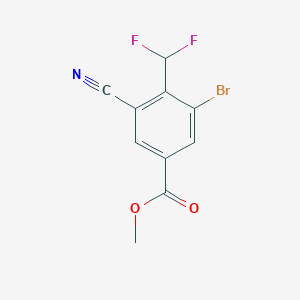

![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride](/img/structure/B1448834.png)

![5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1448835.png)

![C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1448837.png)